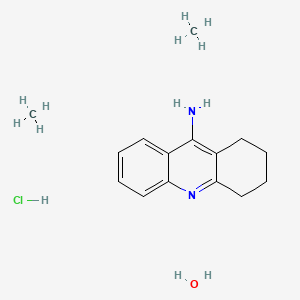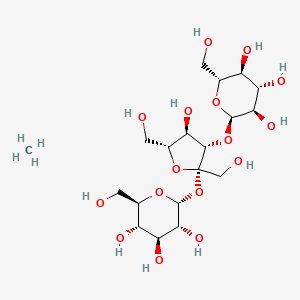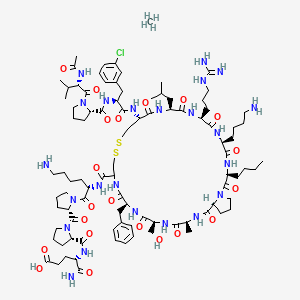
Glycocholic acid (hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycocholic acid (hydrate) is a bile acid conjugate formed by the combination of cholic acid and glycine. It is a crystalline compound that plays a crucial role in the emulsification and absorption of dietary fats. Glycocholic acid (hydrate) is primarily found in the bile of mammals and is essential for the digestion and absorption of lipids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycocholic acid (hydrate) can be synthesized through the conjugation of cholic acid with glycine. The reaction typically involves the activation of cholic acid, followed by its reaction with glycine under controlled conditions. The process may require catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of glycocholic acid (hydrate) often involves the extraction of cholic acid from bile, followed by its chemical conjugation with glycine. The process is optimized for large-scale production, ensuring consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Glycocholic acid (hydrate) undergoes various chemical reactions, including:
Oxidation: Glycocholic acid can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in glycocholic acid.
Substitution: Substitution reactions can occur at specific sites on the glycocholic acid molecule, leading to the formation of different derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products with high specificity .
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of glycocholic acid.
Wissenschaftliche Forschungsanwendungen
Glycocholic acid (hydrate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Glycocholic acid is used in studies related to bile acid metabolism and its role in lipid digestion and absorption.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug delivery and as a component in formulations for treating liver diseases.
Industry: Glycocholic acid is used in the production of detergents and emulsifiers due to its ability to solubilize fats
Wirkmechanismus
Glycocholic acid (hydrate) exerts its effects primarily through its role as a bile acid. It acts as a detergent to solubilize fats, facilitating their absorption in the intestine. The molecular targets include various bile acid receptors and transporters involved in lipid metabolism. Glycocholic acid also interacts with specific proteins and enzymes, modulating their activity and influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Taurocholic acid: Another bile acid conjugate, formed by the combination of cholic acid and taurine.
Glycodeoxycholic acid: A conjugate of deoxycholic acid and glycine.
Glycoursodeoxycholic acid: A conjugate of ursodeoxycholic acid and glycine
Uniqueness: Glycocholic acid (hydrate) is unique due to its specific combination of cholic acid and glycine, which imparts distinct physicochemical properties. Its ability to solubilize fats and its role in lipid metabolism make it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C26H45NO7 |
|---|---|
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid;hydrate |
InChI |
InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+;/m0./s1 |
InChI-Schlüssel |
WDKPRHOCWKLQPK-VCAVMPJJSA-N |
Isomerische SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O |
Kanonische SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


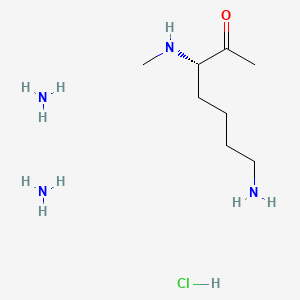
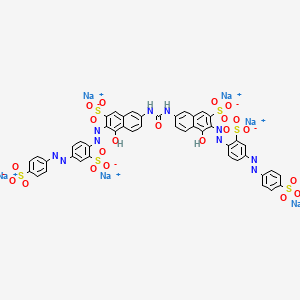
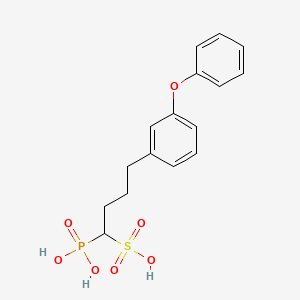
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate](/img/structure/B10828331.png)
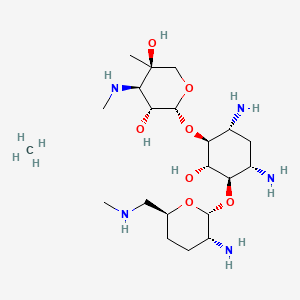
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate](/img/structure/B10828349.png)
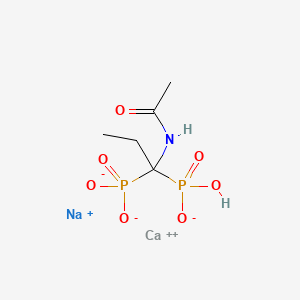
![(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B10828357.png)
![5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828358.png)
![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B10828366.png)
